molecular formula C17H15N3O3S2 B3749364 2-OXO-2-PHENYLETHYL 2-{[4-METHYL-5-(THIOPHEN-2-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETATE

2-OXO-2-PHENYLETHYL 2-{[4-METHYL-5-(THIOPHEN-2-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETATE

Cat. No.: B3749364
M. Wt: 373.5 g/mol
InChI Key: COBPQWNSGGXQON-UHFFFAOYSA-N
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Description

2-OXO-2-PHENYLETHYL 2-{[4-METHYL-5-(THIOPHEN-2-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETATE is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-OXO-2-PHENYLETHYL 2-{[4-METHYL-5-(THIOPHEN-2-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETATE typically involves multi-step organic reactions. One common approach is to start with the preparation of the triazole ring, followed by the introduction of the thiophene and phenyl groups. The final step involves the esterification of the acetate group. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, industrial methods may incorporate purification techniques such as crystallization and chromatography to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

2-OXO-2-PHENYLETHYL 2-{[4-METHYL-5-(THIOPHEN-2-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

2-OXO-2-PHENYLETHYL 2-{[4-METHYL-5-(THIOPHEN-2-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETATE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate and in drug development.

    Industry: Utilized in the production of advanced materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 2-OXO-2-PHENYLETHYL 2-{[4-METHYL-5-(THIOPHEN-2-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-OXO-2-PHENYLETHYL 2-{[4-METHYL-5-(THIOPHEN-2-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}PROPIONATE: Similar structure but with a propionate group instead of acetate.

    2-OXO-2-PHENYLETHYL 2-{[4-METHYL-5-(THIOPHEN-2-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}BUTYRATE: Similar structure but with a butyrate group instead of acetate.

Uniqueness

The uniqueness of 2-OXO-2-PHENYLETHYL 2-{[4-METHYL-5-(THIOPHEN-2-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETATE lies in its specific combination of functional groups and its potential applications across various fields. Its unique structure allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and industrial use.

Properties

IUPAC Name

phenacyl 2-[(4-methyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3S2/c1-20-16(14-8-5-9-24-14)18-19-17(20)25-11-15(22)23-10-13(21)12-6-3-2-4-7-12/h2-9H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COBPQWNSGGXQON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC(=O)OCC(=O)C2=CC=CC=C2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-OXO-2-PHENYLETHYL 2-{[4-METHYL-5-(THIOPHEN-2-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETATE
Reactant of Route 2
Reactant of Route 2
2-OXO-2-PHENYLETHYL 2-{[4-METHYL-5-(THIOPHEN-2-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETATE
Reactant of Route 3
Reactant of Route 3
2-OXO-2-PHENYLETHYL 2-{[4-METHYL-5-(THIOPHEN-2-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETATE
Reactant of Route 4
Reactant of Route 4
2-OXO-2-PHENYLETHYL 2-{[4-METHYL-5-(THIOPHEN-2-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETATE
Reactant of Route 5
Reactant of Route 5
2-OXO-2-PHENYLETHYL 2-{[4-METHYL-5-(THIOPHEN-2-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETATE
Reactant of Route 6
Reactant of Route 6
2-OXO-2-PHENYLETHYL 2-{[4-METHYL-5-(THIOPHEN-2-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETATE

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